

A Comparative Benchmarking Guide to Novel Indazole Derivatives and Established LRRK2 Inhibitors

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Compound of Interest		
Compound Name:	5-(1-methylcyclopropoxy)-1H- indazole	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of emerging indazole-based Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors against well-established compounds in the field: GNE-7915, PF-06447475, and MLi-2. The data presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs targeting LRRK2, a key protein implicated in Parkinson's disease.

Introduction to LRRK2 and Its Inhibition

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention as a therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic forms of the disease. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to increased kinase activity, suggesting that inhibiting this activity could be a viable therapeutic strategy. The development of potent and selective LRRK2 inhibitors is therefore a critical area of research. This guide focuses on a promising class of inhibitors, indazole derivatives, and benchmarks them against established tool compounds.

Quantitative Performance Data



The following tables summarize the in vitro and cellular potency of selected novel indazole derivatives against established LRRK2 inhibitors.

Table 1: In Vitro and Cellular Potency of New Indazole

Derivatives Against LRRK2

Compound ID	LRRK2 G2019S IC50 (nM) (Biochemical)	LRRK2 WT IC50 (nM) (Biochemical)	Cellular pS935 LRRK2 IC50 (nM)	Cell Line
Compound 25	0.9	-	0.3	Human PBMCs
EB-42486	0.2[1]	6.6[1]	-	HEK293
Compound 22	-	-	1.3 (mouse brain), 5 (mouse kidney)	In vivo
Compound 23	-	-	Potent (data not specified)	-

Note: Data for some new indazole derivatives is limited in the public domain. The table represents a selection of recently published compounds.

Table 2: In Vitro and Cellular Potency of Known LRRK2

Inhibitors

Inhibitor	LRRK2 G2019S IC50 (nM) (Biochemical)	LRRK2 WT IC50 (nM) (Biochemical)	Cellular pS935 LRRK2 IC50 (nM)	Cell Line
GNE-7915	-	9[2]	-	-
PF-06447475	11[3]	3[3][4][5]	<10	Raw264.7
MLi-2	0.76[6][7][8]	-	1.4[6][7][8]	SH-SY5Y



Kinase Selectivity Profile

A critical aspect of a successful kinase inhibitor is its selectivity. The following table summarizes the kinase selectivity of the established LRRK2 inhibitors. Comprehensive, directly comparable kinome-wide screening data for the new indazole derivatives is not yet publicly available.

Table 3: Kinase Selectivity of Known LRRK2 Inhibitors

Inhibitor	Screening Platform	Number of Kinases Screened	Key Off-Targets (>50% inhibition at specified concentration)
GNE-7915	DiscoveRx KinomeScan	451	TTK, ALK (>65% displacement at 100 nM)[9][10]
PF-06447475	Not specified	Not specified	Data available in supplementary materials of Henderson et al., 2015[1]
MLi-2	TR-FRET based in vitro kinase profile	>300	>295-fold selectivity for LRRK2 over other kinases[3][6][7][8][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibition of LRRK2 kinase activity in a biochemical format.

Materials:



- Recombinant LRRK2 enzyme (WT or G2019S)
- LRRKtide (a synthetic peptide substrate)
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
- TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer, or equivalent)
- Test compounds (novel indazole derivatives and known inhibitors)
- 384-well assay plates

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).
- Add the LRRK2 enzyme and LRRKtide substrate to each well.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for LRRK2.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Add the TR-FRET detection reagents (e.g., terbium-labeled antibody specific for the phosphorylated substrate).
- Incubate the plate at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).



 Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a doseresponse curve.

Cellular LRRK2 Target Engagement Assay (pSer935 LRRK2 TR-FRET)

This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by monitoring the phosphorylation of LRRK2 at serine 935 (pSer935), a widely used biomarker of LRRK2 kinase activity.

Materials:

- A cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
- · Test compounds
- Cell lysis buffer
- TR-FRET detection reagents (e.g., terbium-labeled anti-pSer935 LRRK2 antibody and an antibody against total LRRK2 or a GFP-tagged LRRK2)
- 384-well cell culture plates

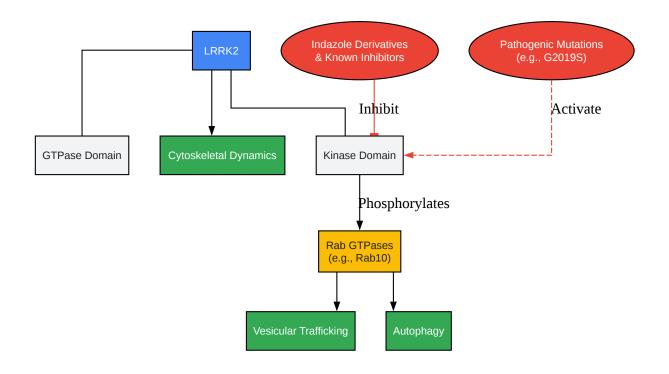
Procedure:

- Seed the LRRK2-expressing cells into 384-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds or DMSO for a specified time (e.g., 90 minutes).
- Lyse the cells directly in the wells using a lysis buffer containing the TR-FRET detection antibodies.
- Incubate the plate at room temperature to allow for antibody binding to cellular LRRK2.
- Read the plate on a TR-FRET-compatible plate reader.



 Calculate the TR-FRET ratio and determine the cellular IC50 values by fitting the data to a dose-response curve.

Visualizations LRRK2 Signaling Pathway

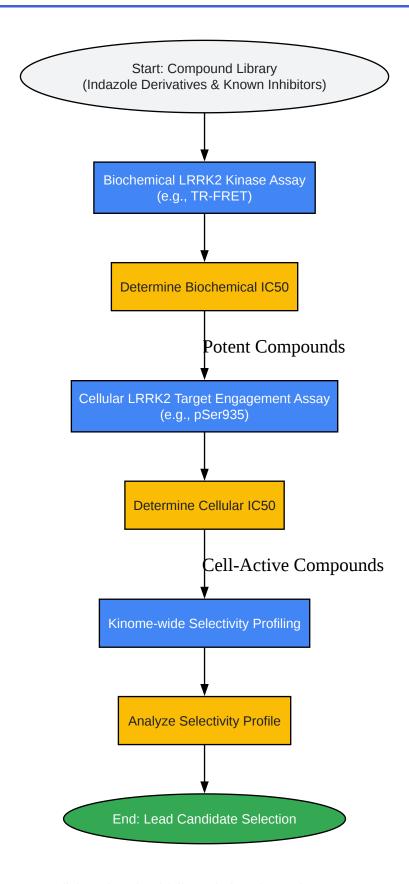


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Caption: A simplified diagram of the LRRK2 signaling pathway and points of inhibition.

Experimental Workflow for LRRK2 Inhibitor Benchmarking





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Caption: A typical experimental workflow for the benchmarking of LRRK2 inhibitors.



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